molecular formula C19H26N2O B5577419 4-[4-[[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol

4-[4-[[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol

Cat. No.: B5577419
M. Wt: 298.4 g/mol
InChI Key: JSTHYAODQLEGSF-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol is a complex organic compound with a unique structure that includes a hexahydropyrrolo[2,3-c]pyrrol core

Preparation Methods

The synthesis of 4-[4-[[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol involves several steps. One common method includes the reaction of lactones with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type reaction to form gem-dichloro-olefin derivatives. These derivatives undergo reductive alkylation with organolithium reagents to produce acetylene derivatives . The reaction can be catalyzed using copper or iron complexes .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, particularly with halogens or other nucleophiles.

    Common Reagents and Conditions: Reagents such as organolithium compounds, copper or iron catalysts, and specific solvents are commonly used in these reactions.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives and oxidized or reduced forms of the compound.

Scientific Research Applications

4-[4-[[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to particular proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

IUPAC Name

4-[4-[[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-19(2,22)10-8-15-4-6-16(7-5-15)12-21-13-17-9-11-20(3)18(17)14-21/h4-7,17-18,22H,9,11-14H2,1-3H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTHYAODQLEGSF-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)CN2CC3CCN(C3C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C#CC1=CC=C(C=C1)CN2C[C@@H]3CCN([C@@H]3C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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